tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1H-indazol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-8H,9-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPUCSFRVLGMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In methanol with potassium hydroxide (KOH) at 70°C for 8 hours, the oxopiperidine derivative undergoes ring-opening via nucleophilic attack by indazole’s C3 position, followed by dehydration to form the dihydropyridine ring. The tert-butyl carbamate group remains stable under these basic conditions, eliminating the need for protection-deprotection cycles.
Key parameters :
- Molar ratio : A 1:1.2 ratio of indazole to tert-butyl 4-oxopiperidine-1-carboxylate ensures complete conversion.
- Base strength : KOH (2 eq) outperforms milder bases like K2CO3, achieving 86.2% yield.
- Solvent : Methanol facilitates solubility of both reactants, though N-methylpyrrolidone (NMP) may enhance reactivity for sterically hindered indazoles.
Palladium-Catalyzed Cross-Coupling Approaches
For indazoles incompatible with direct condensation, Suzuki-Miyaura coupling offers a versatile alternative. This method pairs a boronic ester-functionalized indazole with a halogenated dihydropyridine precursor.
Synthesis of Boronic Ester Intermediates
3-Borylated indazoles are prepared via iridium-catalyzed C–H borylation or halogen exchange. For example, 3-iodoindazole reacts with bis(pinacolato)diboron in dioxane at 80°C using Pd(dppf)Cl2 (2 mol%) and KOAc (3 eq), yielding 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in 70% yield.
Critical factors :
Coupling with Dihydropyridine Triflates
tert-Butyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate serves as the electrophilic partner. Under Suzuki conditions (Na2CO3, Pd(PPh3)4, toluene/EtOH at 80°C), the reaction achieves 93% coupling efficiency.
Table 1. Comparative Yields in Suzuki-Miyaura Coupling
| Boronic Ester | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 3-Borylated indazole | Pd(dppf)Cl2 | Dioxane | 70 |
| 3-Borylated indazole | Pd(PPh3)4 | Toluene/EtOH | 93 |
| 5-Bromo-3-borylindazole | Pd(OAc)2/XPhos | DMF | 65 |
Functionalization of Indazole Moieties
Pre-functionalized indazoles streamline synthesis by avoiding in situ C–H activation. Halogenation and borylation at the 3-position are pivotal.
Halogenation Strategies
Radical-Based Alkylation
tert-Butylperoxybenzoate (DTBP)-mediated radical coupling with toluenes introduces benzyl groups at C3 (72% yield), though competing N-alkylation necessitates careful stoichiometry.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of Primary Methods
| Method | Yield (%) | Time (h) | Cost (Rel.) |
|---|---|---|---|
| Condensation | 86 | 8 | Low |
| Suzuki coupling | 93 | 4.5 | High |
| Radical alkylation | 72 | 12 | Moderate |
- Condensation is optimal for unsubstituted indazoles due to simplicity and cost.
- Suzuki coupling excels for substituted indazoles but requires expensive catalysts.
- Radical methods offer functional diversity but suffer from lower yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group on the indazole ring can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted indazole derivatives.
Substitution: Various substituted indazole and dihydropyridine derivatives.
Scientific Research Applications
Biological Activities
The biological activities of tert-butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate have been investigated in various studies, revealing its potential in treating several conditions:
Anticancer Activity
Research indicates that compounds containing indazole and dihydropyridine structures exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell survival.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also possess similar properties.
Neuroprotective Potential
Given the structural similarities to known neuroprotective agents, this compound may be explored for its ability to protect neuronal cells from damage associated with neurodegenerative diseases.
Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of indazole-based compounds and evaluated their anticancer activity against human cancer cell lines. The results indicated that the tested compounds exhibited IC50 values ranging from 0.5 to 10 µM, demonstrating promising anticancer potential.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| A | 0.5 | MCF-7 |
| B | 2.0 | HeLa |
| C | 10.0 | HCT116 |
Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory properties of related compounds by measuring the inhibition of COX enzymes in vitro. Results showed significant inhibition at concentrations as low as 5 µM, indicating potential therapeutic applications in inflammatory diseases.
| Compound | COX Inhibition (%) at 5 µM |
|---|---|
| D | 75 |
| E | 60 |
| F | 50 |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety can act as an inhibitor of certain enzymes, such as phosphoinositide 3-kinase δ, which plays a role in cell signaling pathways related to cancer and inflammation . The dihydropyridine ring may interact with calcium channels, influencing cardiovascular functions .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A dihydropyridine scaffold substituted with a tert-butyl carbamate group at position 1 and a 1H-indazol-3-yl moiety at position 3.
- The indazole ring provides hydrogen-bonding capability, while the tert-butyl group enhances lipophilicity and metabolic stability.
Hazard Profile :
- Signal Word : Warning
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Molecular Weight : 300.4 g/mol
- Key Differences: Replaces the indazole group with a pyrazolo[1,5-a]pyrimidin-5-yl substituent.
tert-Butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
- Molecular Weight : 319.36 g/mol
- Key Differences: Substituted with a nitro- and amino-functionalized phenyl ring instead of indazole. Reactivity: The nitro group allows for further synthetic modifications (e.g., reduction to amines), but introduces instability under biological conditions compared to the indazole analog .
Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate
Isopropyl 4-(3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Molecular Weight : 393.4 g/mol
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Notable Activity/Features |
|---|---|---|---|
| Target Compound | 299.37 | Indazol-3-yl, tert-butyl carbamate | Moderate stability, H-bonding capacity |
| Pyrazolo[1,5-a]pyrimidin-5-yl analog | 300.4 | Pyrazolo-pyrimidine | Moderate CBA IC₅₀, limited selectivity |
| 4-Amino-3-nitrophenyl analog | 319.36 | Nitro, amino phenyl | Synthetic versatility, instability |
| Isopropyl methoxypyridinyl analog | 393.4 | Methoxypyridine, isopropyl | High CBA IC₅₀, enhanced lipophilicity |
Impact of Substituents on Bioactivity
Biological Activity
tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 2288708-62-1) is a synthetic compound belonging to the class of indazole derivatives. These compounds are noted for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C₁₇H₂₁N₃O₂ with a molecular weight of 299.37 g/mol. It is characterized by the presence of an indazole moiety and a dihydropyridine structure, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₂ |
| Molecular Weight | 299.37 g/mol |
| CAS Number | 2288708-62-1 |
| MDL Number | MFCD31699518 |
| Purity | ≥95% |
| Storage Conditions | Sealed in dry, 2-8°C |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that indazole derivatives can modulate various cellular pathways involved in cancer progression. For instance, a recent investigation revealed that compounds with similar structures demonstrated potent antiproliferative effects against multiple cancer cell lines, with IC50 values ranging from 2.6 to 3.9 μM . The compound's mechanism may involve the inhibition of specific kinases or other regulatory proteins involved in cell cycle progression and apoptosis.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. In vitro studies indicated that it possesses significant antibacterial properties against multidrug-resistant strains of bacteria . The structure-activity relationship (SAR) analysis suggests that modifications to the indazole moiety can enhance its efficacy against various pathogens.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could interact with receptors that regulate cell proliferation and survival.
- Signal Transduction Pathways : By affecting signaling pathways such as MAPK or PI3K/Akt, the compound may alter cellular responses to external stimuli.
Case Studies
Several studies have explored the biological effects of similar indazole derivatives:
- Study on Indazole Derivatives : A comprehensive study identified a series of indazole-based compounds that exhibited promising anticancer properties by targeting specific oncogenic pathways .
- Antimicrobial Efficacy Study : Another research effort evaluated the antimicrobial potential of various indazole derivatives, concluding that structural modifications significantly impact their efficacy against resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronate esters and aryl halides. For example, a protocol involving tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 3-bromo-1H-indazol derivatives with Pd(dppf)Cl₂ as a catalyst in a DME/Na₂CO₃ system (80–85°C, 12–16 hours) yields the target compound . Key Considerations :
- Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).
- Monitor coupling efficiency using LC-MS to confirm boronate conversion.
Q. How is the structural integrity of the compound validated?
- Methodological Answer : Structural confirmation requires multimodal spectroscopy :
- ¹H/¹³C NMR : Assign peaks to distinguish dihydropyridine protons (δ 2.5–3.5 ppm, multiplet) and indazol aromatic protons (δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolve stereochemistry and confirm the bicyclic dihydropyridine-indazol framework (e.g., bond angles and torsion angles) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₂₂N₃O₂: 300.1707; observed: 300.1709).
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Based on analogous tert-butyl dihydropyridines:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (acute toxicity data suggest LD₅₀ > 200 mg/kg in rodents) .
- Storage : Keep under argon at –20°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
Advanced Research Questions
Q. How can reaction yields be improved in Suzuki-Miyaura coupling steps?
- Methodological Answer : Optimize catalyst loading , solvent polarity , and temperature :
- Catalyst : Pd(dppf)Cl₂ (5 mol%) outperforms Pd(PPh₃)₄ in sterically hindered systems .
- Solvent : Switch from DME to THF/water (3:1) to enhance boronate solubility.
- Temperature : Reduce from 85°C to 60°C to minimize Boc-group degradation.
Data Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DME/Na₂CO₃, 85°C | 65 | 92 |
| THF/H₂O, 60°C | 78 | 95 |
Q. How to resolve diastereomeric mixtures during synthesis?
- Methodological Answer : Use chiral chromatography or dynamic kinetic resolution :
- Chiral HPLC : Employ a Chiralpak IA column (hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers (α = 1.2) .
- Kinetic Control : Add (-)-sparteine to bias axial chirality in the dihydropyridine ring.
Q. How to interpret contradictory biological activity data across studies?
- Methodological Answer : Discrepancies often arise from purity , solvent residues , or assay variability :
- Purity : Validate compound integrity via NMR and LC-MS (≥98% purity required for in vitro assays).
- Solvent Effects : DMSO residues >0.1% can artifactually inhibit calcium channels .
- Assay Design : Standardize protocols (e.g., FLIPR Calcium Assay vs. patch-clamp electrophysiology).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
